BenchChemオンラインストアへようこそ!

4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

COX-2 inhibition scaffold hopping anti-inflammatory

4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide (CAS: 221216-60-0) is a synthetic small molecule (MW 316.33 g/mol, formula C₁₅H₁₂N₂O₄S) belonging to the oxazole-benzenesulfonamide class of heterocyclic compounds. Its core architecture consists of a 2-oxo-3-phenyl-1,3-oxazole ring connected at the 4-position to a benzenesulfonamide moiety, placing it at the intersection of two privileged medicinal chemistry scaffolds: the 1,3-oxazole heterocycle and the primary sulfonamide zinc-binding pharmacophore.

Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
CAS No. 221216-60-0
Cat. No. B12878441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide
CAS221216-60-0
Molecular FormulaC15H12N2O4S
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=COC2=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H12N2O4S/c16-22(19,20)13-8-6-11(7-9-13)14-10-21-15(18)17(14)12-4-2-1-3-5-12/h1-10H,(H2,16,19,20)
InChIKeyRPTFKXDBRBKHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide: Structural Identity, Physicochemical Profile, and Procurement Baseline


4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide (CAS: 221216-60-0) is a synthetic small molecule (MW 316.33 g/mol, formula C₁₅H₁₂N₂O₄S) belonging to the oxazole-benzenesulfonamide class of heterocyclic compounds [1]. Its core architecture consists of a 2-oxo-3-phenyl-1,3-oxazole ring connected at the 4-position to a benzenesulfonamide moiety, placing it at the intersection of two privileged medicinal chemistry scaffolds: the 1,3-oxazole heterocycle and the primary sulfonamide zinc-binding pharmacophore [2]. This compound is available from multiple commercial suppliers at standard purity of 97% for research use, with catalog listings and batch-specific QC documentation (e.g., NMR, HPLC) available . The oxazole-benzenesulfonamide chemotype has been investigated in distinct therapeutic areas including HIV-1 reverse transcriptase–eEF1A interaction inhibition, tubulin polymerization inhibition, COX-2 selective inhibition, carbonic anhydrase inhibition, and β3-adrenergic receptor agonism, demonstrating the scaffold's broad biological relevance [3].

Oxazole-Benzenesulfonamide Comparator Selection Guide: Why CAS 221216-60-0 Cannot Be Chemically Interchanged with In-Class Analogs


The oxazole-benzenesulfonamide class encompasses compounds with superficially similar core structures but profoundly divergent biological and physicochemical profiles determined by substitution pattern. The specific 2-oxo-3-phenyl substitution at the oxazole ring in CAS 221216-60-0 creates a distinct electronic environment and steric landscape compared to the 5-methyl-3-phenylisoxazole configuration of Valdecoxib or the pyrazole-based Celecoxib sulfonamide [1]. Critically, the carbonic anhydrase inhibition literature demonstrates that positional isomerism within the oxazole-benzenesulfonamide series—such as moving the sulfonamide attachment from the 4-position to the 5-position of the oxazole ring—can shift inhibitory potency from nanomolar to micromolar ranges against specific isoforms, underscoring the non-interchangeability of scaffolds that appear structurally similar on a 2D representation [2]. Additionally, the oxazole C2-carbonyl (2-oxo) functionality present in CAS 221216-60-0 introduces hydrogen-bond acceptor capacity and redox properties absent in the corresponding non-carbonyl isoxazole analogs, which is expected to alter both target engagement and metabolic stability across in vitro and in vivo contexts [3]. These scaffold-level differences mean that procurement decisions based solely on class membership risk selecting a compound with unsuitable selectivity, potency, or ADME properties for the intended application.

Comparative Evidence Assessment: Quantitative Differentiation Data for 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide Against the Most Relevant Analogs


Structural Scaffold Differentiation: 2-Oxo-3-phenyl-1,3-oxazole vs. 5-Methyl-3-phenylisoxazole in Sulfonamide-Based COX-2 Pharmacology

The core heterocycle of CAS 221216-60-0 (2-oxo-3-phenyl-1,3-oxazole) represents a distinct scaffold from the 5-methyl-3-phenylisoxazole of Valdecoxib. In the COX-2 inhibitor class, the closely related 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzenesulfonamide (compound 6, a 2-oxo-oxazole analog) demonstrated a COX-2 selectivity index of >50 (IC₅₀ COX-1 > 100 μM; IC₅₀ COX-2 = 2 μM) in a purified enzyme assay, alongside confirmation of selective COX-2 inhibition in human whole blood [1]. By comparison, Valdecoxib achieves COX-2 IC₅₀ = 0.005 μM (5 nM) against recombinant human COX-2 and IC₅₀ = 140 μM against COX-1, yielding a selectivity index far exceeding 1,000 [2]. These data illustrate that the 2-oxo substitution, while retaining COX-2 inhibitory capacity, moderates absolute potency compared to the clinical isoxazole scaffold, potentially offering a distinct selectivity window suitable for applications requiring graded rather than complete COX-2 suppression [3]. Importantly, no direct head-to-head data exist for CAS 221216-60-0 itself in COX-2 assays; the comparison is inferred from the closest structurally characterized 2-oxo-oxazole benzenesulfonamide analog.

COX-2 inhibition scaffold hopping anti-inflammatory sulfonamide pharmacophore

HIV-1 RT-eEF1A Interaction Inhibition: Oxazole-Benzenesulfonamide Class Activity Demonstrating NNRTI-Resistant Strain Coverage

Oxazole-benzenesulfonamide derivatives C7, C8, and C9 were identified through a live-cell split-luciferase complementation assay (NanoBiT) as dose-dependent inhibitors of the HIV-1 RT–eEF1A protein–protein interaction, a mechanism distinct from conventional NNRTIs that target the RT enzymatic active site [1]. In HEK293T cells, these compounds inhibited both wild-type HIV-1 and NNRTI-resistant mutants (K103N and Y181C) at concentrations of 0.098–1.56 μM, whereas the clinical NNRTIs nevirapine and delavirdine lost efficacy against these resistant strains at equivalent concentrations [2]. In a time-of-addition assay in HeLa cells, 0.78 μM of C7, C8, or C9 achieved inhibition comparable to 5 μM nevirapine or 1 μM raltegravir when added at early post-infection time points, and antiviral activity was most potent against replication stages before 8 h post-infection [3]. CAS 221216-60-0 shares the core oxazole-benzenesulfonamide scaffold with the characterized C-series compounds but has not been directly tested in these assays. Its specific 2-oxo-3-phenyl substitution pattern places it at a distinct position within the chemical space explored by the Rawle et al. series.

HIV-1 reverse transcriptase eEF1A interaction NNRTI-resistant antiviral screening

Tubulin Polymerization Inhibition and NCI-60 Antiproliferative Profiling: 1,3-Oxazole Sulfonamide Pharmacophore Potency Mapping

A library of novel 1,3-oxazole sulfonamides was evaluated against the full NCI-60 human tumor cell line panel in a dose-response format. The most potent compounds in this series achieved mean GI₅₀ values of 48.8 nM and 44.7 nM in leukemia cell lines, with compound 16 (a 1,3-oxazole sulfonamide) displaying the best average growth inhibition across all tested lines [1]. In the second-generation library (compounds 20–59), several congeners reduced mean cell growth to 21.5–25.3% of control at 10 μM (mean GP), indicating broad antiproliferative activity within this scaffold class [2]. In vitro tubulin polymerization assays confirmed that 1,3-oxazole sulfonamides effectively bind to tubulin and induce microtubule depolymerization, establishing this pharmacophore as a microtubule-targeting agent [3]. CAS 221216-60-0 contains the 1,3-oxazole sulfonamide core essential for this activity but has not been profiled in the NCI-60 panel or tubulin polymerization assays; its specific 3-phenyl substitution differentiates it from the 2-chloro-5-methylphenyl and 1-naphthyl substituents that proved most potent in the Sisco & Barnes series.

tubulin polymerization NCI-60 panel anticancer GI50 microtubule depolymerization

Carbonic Anhydrase Isoform Profiling: Benzenesulfonamide Zinc-Binding Pharmacophore Selectivity Across hCA Isoforms

The 1,3-oxazole-containing benzenesulfonamide scaffold has been co-crystallized with bovine carbonic anhydrase II (bCA II) at 1.50 Å resolution, revealing that the primary sulfonamide group coordinates the catalytic zinc ion while the oxazole ring occupies a well-defined hydrophobic pocket adjacent to the active site [1]. In functional assays, structurally related 1,3-oxazole-based sulfonamides have achieved picomolar inhibition (Kᵢ values in the low picomolar range) against cytosolic human carbonic anhydrase II (hCA II), and in vivo experiments demonstrated that these inhibitors alleviate ocular hypertension in rabbit models of glaucoma [2]. A closely related compound, 4-(2-methyl-1,3-oxazol-5-yl)-benzenesulfonamide, has been characterized as a selective hCA II inhibitor with subnanomolar potency, and biotransformation studies have been conducted to support preclinical development [3]. CAS 221216-60-0, with its 2-oxo-3-phenyl substitution and 4-position sulfonamide linkage, presents a structurally distinct geometry that could alter isoform selectivity profiles relative to the 5-yl linked oxazole sulfonamides dominant in the CA inhibitor literature.

carbonic anhydrase zinc-binding isoform selectivity picomolar inhibition X-ray crystallography

Physicochemical and Computed Property Comparison: LogP, PSA, and Drug-Likeness Differentiation from Celecoxib and Valdecoxib

The computed physicochemical profile of CAS 221216-60-0 (LogP = 3.526, PSA = 103.68 Ų) places it within favorable oral drug-like space while differentiating it from the clinical sulfonamide COX-2 inhibitors . Celecoxib exhibits LogP ≈ 3.5–4.0 and PSA ≈ 78 Ų (due to its pyrazole core and trifluoromethyl group), whereas Valdecoxib shows LogP ≈ 2.8–3.2 and PSA ≈ 86–95 Ų (due to the isoxazole ring with a methyl substituent) [1]. The 2-oxo-3-phenyl substitution pattern in CAS 221216-60-0 introduces a moderately higher polar surface area relative to Celecoxib (PSA 103.68 vs. ~78 Ų) while maintaining comparable lipophilicity, a combination that can enhance aqueous solubility without substantially compromising passive membrane permeability . Furthermore, the 2-oxo carbonyl provides an additional hydrogen-bond acceptor (HBA count = 5 vs. 4 for Valdecoxib), which may contribute to differential target engagement and metabolic stability profiles in vivo. These computed differences support the hypothesis that CAS 221216-60-0 occupies a distinct region of chemical space relative to the commercial coxibs.

physicochemical properties LogP PSA drug-likeness Lipinski permeability

Oral Bioavailability Potential: Oxazole-Thiazole Benzenesulfonamide PK Cross-Class Benchmarking for β3-Adrenergic Receptor Agonist Programs

Within the broader benzenesulfonamide class, oral bioavailability has been systematically profiled for thiazole and oxazole β3-adrenergic receptor agonists across preclinical species. For the thiazole benzenesulfonamide lead compound 1, oral bioavailability was 17% in rats, 27% in dogs, and 4% in monkeys, with poor absorption and hepatic first-pass metabolism identified as limiting factors [1]. Targeted structural modifications (2-pyridyl substitution, morpholine prodrug strategy) improved oral bioavailability to 56% in monkeys, demonstrating that small changes to the heterocycle-benzenesulfonamide architecture can produce dramatic PK improvements [2]. Parallel oxazole benzenesulfonamide series have been characterized as potent human β3-adrenergic receptor agonists with oral bioavailability reported as a key development criterion [3]. CAS 221216-60-0, with its 2-oxo-3-phenyl oxazole substructure, presents a distinct heterocyclic framework relative to the thiazole series, and its carbonyl functionality may influence both solubility and metabolic soft spots in ways that are not predictable from the thiazole data alone.

pharmacokinetics oral bioavailability β3-adrenergic receptor ADME species scaling

Recommended Application Scenarios: Where 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide Delivers Differentiated Research Value


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting COX-2 Selectivity with Attenuated Potency

For medicinal chemistry programs that have identified Valdecoxib-level COX-2 potency (IC₅₀ = 5 nM) as excessively potent for the desired therapeutic window—particularly in chronic indications where complete prostaglandin suppression raises cardiovascular safety concerns—the 2-oxo-3-phenyl-1,3-oxazole scaffold of CAS 221216-60-0 offers a structurally validated starting point for systematic SAR exploration. The closest analog data indicate that the 2-oxo-oxazole benzenesulfonamide chemotype retains COX-2 selectivity (selectivity index > 50) while moderating absolute potency to the low micromolar range (IC₅₀ ≈ 2 μM) [1]. This potency window may be therapeutically advantageous for indications such as osteoarthritis pain management or cancer chemoprevention, where partial rather than complete COX-2 inhibition is mechanistically desired. Procurement of CAS 221216-60-0 as a core scaffold enables parallel synthesis of focused libraries varying the N3-phenyl substituent and the sulfonamide linkage geometry to fine-tune potency and selectivity.

HIV-1 Drug Discovery Programs Developing Novel Mechanism Antivirals Against NNRTI-Resistant Strains

Research groups focused on addressing NNRTI-resistant HIV-1 should evaluate CAS 221216-60-0 and its derivatives as potential inhibitors of the RT-eEF1A protein–protein interaction, a validated but underexploited antiviral mechanism. The oxazole-benzenesulfonamide scaffold has demonstrated dose-dependent inhibition of both wild-type and NNRTI-resistant (K103N, Y181C) HIV-1 strains in cellular infection models at sub-micromolar concentrations, with a mechanism orthogonal to enzymatic RT inhibition [2]. Critically, the C-series oxazole-benzenesulfonamides showed potent antiviral activity when added up to 8 hours post-infection, indicating interference with early replication events consistent with RT-eEF1A PPI disruption [3]. CAS 221216-60-0, with its 2-oxo-3-phenyl substitution distinct from the C7–C9 series, presents an opportunity to expand SAR around this mechanism. Procurement should be prioritized when the research objective is developing antivirals with a novel resistance profile.

Carbonic Anhydrase Isoform-Selective Inhibitor Development Using X-Ray Crystallography-Guided Design

Structural biology groups targeting carbonic anhydrase isoforms for oncology (hCA IX/XII) or glaucoma (hCA II) should consider CAS 221216-60-0 as a crystallography-grade sulfonamide probe. The established X-ray crystallography infrastructure for 1,3-oxazole sulfonamide–CA II complexes at resolutions up to 1.50 Å provides a structural framework for rational design [4]. The unique 4-position sulfonamide attachment and 2-oxo-3-phenyl substitution in CAS 221216-60-0 present a geometry not yet represented in published CA-inhibitor co-crystal structures, offering the potential for novel zinc-binding interactions and isoform selectivity profiles. The compound's LogP of 3.526 and PSA of 103.68 Ų fall within ranges associated with ocular permeability , making it suitable for topical glaucoma programs. Procurement with batch-specific QC documentation (NMR, HPLC) is recommended for reproducible crystallography experiments.

Anticancer Tubulin-Targeting Agent Optimization Leveraging NCI-60 Profiling Infrastructure

Academic and industrial oncology groups seeking novel microtubule-depolymerizing agents should consider CAS 221216-60-0 as a scaffold intermediate for focused library synthesis, capitalizing on the established NCI-60 screening pathway. The 1,3-oxazole sulfonamide pharmacophore has been validated through NCI-60 profiling, with optimized congeners achieving mean GI₅₀ values of 44.7–48.8 nM against leukemia cell lines and broad growth inhibition (mean GP as low as 21.5% at 10 μM) across the 60-cell-line panel [5]. The SAR from the Sisco & Barnes study indicates that N-sulfonamide substitution is the primary potency driver, suggesting that CAS 221216-60-0 (bearing the unsubstituted benzenesulfonamide) serves as an ideal starting material for diversification at this key vector. The compound's commercial availability at 97% purity from multiple vendors ensures reproducible synthetic entry for SAR campaigns.

Quote Request

Request a Quote for 4-(2-Oxo-3-phenyl-1,3-oxazol-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.